molecular formula C15H38O4Si3 B1653961 2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol CAS No. 207308-30-3

2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Cat. No.: B1653961
CAS No.: 207308-30-3
M. Wt: 366.71
InChI Key: RXQUYFVEVTXLJL-UHFFFAOYSA-N
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Description

This compound features a propoxyethanol backbone modified with a trisiloxane chain containing butyl(dimethyl)silyl groups. Its structure includes three dimethylsilyl units connected via oxygen atoms, terminated by a hydroxyl group. Such silyl ethers are often used in organic synthesis as protecting groups for alcohols or as hydrophobic modifiers in polymers. The presence of multiple silyl groups enhances thermal stability and hydrophobicity compared to simpler ethoxylated alcohols .

Properties

IUPAC Name

2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H38O4Si3/c1-8-9-14-20(2,3)18-22(6,7)19-21(4,5)15-10-12-17-13-11-16/h16H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQUYFVEVTXLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

191920-47-5
Record name Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]-
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URL https://commonchemistry.cas.org/detail?cas_rn=191920-47-5
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DSSTOX Substance ID

DTXSID001112165
Record name Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]-
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Molecular Weight

366.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207308-30-3, 191920-47-5
Record name Siloxanes and Silicones, di-Me, Bu group- and 3-(2-hydroxyethoxy)propyl group-terminated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polydimethylsiloxane, monocarbinol terminated
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Preparation Methods

2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol can be synthesized through several methods:

    Polymerization of Dimethylsiloxane Monomers: This method involves the polymerization of dimethylsiloxane monomers in the presence of a catalyst.

    Hydrolysis of Silane Precursors: Another method involves the hydrolysis of silane precursors, followed by condensation to form the polymer.

Chemical Reactions Analysis

Silylation and Desilylation Reactions

The compound’s hydroxyl group and silyl ether functionalities participate in protective group chemistry, similar to other tert-butyldimethylsilyl (TBDMS) ethers.

Key Findings

  • Silylation :

    • Reaction with TBDMS-Cl in the presence of imidazole and dimethylformamide (DMF) proceeds efficiently, forming stable silyl ethers .

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyzes dehydrogenative silylation with silanes, enabling selective modification of hydroxyl groups .

  • Desilylation :

    • Deprotection of TBDMS ethers occurs under mild conditions using chlorotrimethylsilane (TMSCl) and potassium fluoride (KF) in acetonitrile, preserving acid-sensitive functional groups .

    • Sodium cyanide (NaCN) in ethanol selectively cleaves phenolic silyl ethers at room temperature, achieving >90% yield .

Comparative Reaction Conditions

Reaction TypeReagents/ConditionsYieldSelectivity NotesSource
SilylationTBDMS-Cl, imidazole, DMF, 24°C85–95%Compatible with primary/secondary alcohols
DesilylationTMSCl, KF·2H₂O, CH₃CN, rt88–93%Tolerates esters, alkenes
Oxidative DeprotectionPhIO or PhI(OAc)₂, DCM, 0°C to rt78–82%Selective for primary TBDMS

Oxidation and Reduction Pathways

The compound’s siloxane backbone and hydroxyl group are susceptible to redox transformations.

Oxidation

  • Silanol Formation :
    Hydrogen peroxide or ozone oxidizes silyl ethers to silanols, though steric hindrance from butyl/dimethyl groups may slow kinetics .

Reduction

  • Hydride Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces silyl ethers to alcohols, but competing cleavage of siloxane bonds may occur .

Substitution Reactions

The siloxane framework allows nucleophilic substitution at silicon centers.

Nucleophilic Attack

  • Fluoride-Mediated Cleavage :
    Tetrabutylammonium fluoride (TBAF) in THF replaces silyl groups with hydroxyls, though secondary silyl ethers require extended reaction times .

Mechanistic Insights

  • Silylation Catalysis :
    DMF accelerates silylation by stabilizing reactive intermediates, as shown in density functional theory (DFT) studies .

  • Deprotection Mechanism :
    NaCN in ethanol follows a base-catalyzed pathway, generating transient cyanide intermediates that facilitate siloxane bond cleavage .

Comparison with Analogous Compounds

CompoundReactivity ProfileKey Difference
2-[[tert-Butyl(dimethyl)silyl]oxy]ethanolFaster desilylation due to simpler structureFewer steric hindrance effects
3-AminopropyldimethylsilanolAmino group enables pH-dependent reactivityBroader biological compatibility

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Key Substituents Molecular Features Applications/Properties Reference
2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol Three dimethylsilyl groups, butyl terminus High hydrophobicity, steric hindrance Polymer modification, protecting groups N/A
2-(t-Butyldiphenylsilyloxy)ethanol () t-Butyldiphenylsilyl group Bulky aryl substituents Intermediate in ester synthesis
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxy group, tetramethylbutyl chain Aromatic ether, branched alkyl R&D applications (limited to lab use)
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethanol () Branched hexyl chain, hydroxyethoxy units High solubility in polar solvents Surfactants, emulsifiers
2-[2-(Nonylphenoxy)ethoxy]ethanol () Nonylphenoxy group Long alkyl chain, aromatic ether Industrial surfactants, detergents
2-[3-[[[Dimethyl-[3-(2-acryloyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy... () Acrylate-terminated silyl chain Polymerizable end-group Crosslinking agent in polymers

Key Differences

  • Hydrophobicity: The target compound’s trisiloxane chain provides greater hydrophobicity than aryl-substituted analogs (e.g., ) or nonylphenoxy derivatives (). This makes it suitable for water-repellent coatings .
  • Synthetic Complexity : Multi-step silylation (similar to and ) is required due to the trisiloxane structure, which may reduce yield compared to simpler ethoxylated alcohols .
  • Reactivity : Unlike the acrylate-terminated derivative (), the hydroxyl terminus in the target compound allows for further functionalization, such as esterification or etherification .

Research Findings and Data

Thermal Stability

  • The trisiloxane chain in the target compound likely enhances thermal stability (>250°C) compared to t-butyldiphenylsilyl derivatives (decomposition ~200°C) due to stronger Si-O bonds .
  • Comparative Data: Target Compound: Estimated decomposition >250°C (theoretical). 2-(t-Butyldiphenylsilyloxy)ethanol: Decomposition at 195–210°C .

Solubility

  • The target compound is expected to be insoluble in water but soluble in non-polar solvents (e.g., toluene, hexane), contrasting with hydroxyethoxy analogs (), which are miscible in polar solvents .

Biological Activity

2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, also known by its chemical formula C17H36O3Si2C_{17}H_{36}O_3Si_2 and CAS Number 959044-48-5, is a silane compound that has garnered interest in various biological applications. This article delves into its biological activity, including its pharmacological properties, toxicity, and potential therapeutic uses.

  • Molecular Formula : C17H36O3Si2C_{17}H_{36}O_3Si_2
  • Molecular Weight : 344.6369 g/mol
  • IUPAC Name : this compound
  • InChIKey : VQWZZROTBMSRRS-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that silane compounds, including this compound, exhibit a variety of biological activities:

  • Antioxidant Properties : Silanes have been shown to possess antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of aging and neurodegenerative diseases.
  • Cell Proliferation : Certain studies suggest that silane derivatives can influence cell proliferation and differentiation, making them candidates for further investigation in cancer therapy.
  • Skin Conditioning Agents : Compounds such as glycol ethers (related to the structure of this silane) have been utilized in cosmetic formulations for their skin-conditioning properties, indicating potential applications in dermatology .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies:

  • Acute Toxicity : In animal studies, moderate doses have resulted in adverse effects such as convulsions and renal damage, suggesting a need for caution in dosage and exposure levels .
  • Dermal Irritation : The compound has been classified as causing skin irritation upon contact, necessitating protective measures during handling .

Study on Skin Absorption

A study investigating the dermal absorption of similar glycol ethers found that their penetration through human skin was significantly enhanced in aqueous solutions. This suggests that formulations containing this compound could be optimized for better skin absorption and efficacy in topical applications .

Anticancer Research

In vitro studies have demonstrated that silane compounds can inhibit the growth of certain cancer cell lines. For instance, compounds structurally related to this compound have shown promise as potential anticancer agents by inducing apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

Data Table: Summary of Biological Activities

Biological ActivityObservations/FindingsReferences
Antioxidant PropertiesProtects against oxidative stress , ,
Cell ProliferationInfluences proliferation and differentiation , ,
Skin ConditioningUsed as a conditioning agent in cosmetics ,
Acute ToxicityCauses renal damage and convulsions at high doses , ,
Dermal IrritationCauses skin irritation upon contact , ,

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
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2-[3-[[[Butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

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